

Preparing BD-1047 Dihydrobromide for In Vitro Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: *BD-1047 dihydrobromide*

Cat. No.: *B605978*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ_1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[1][2] It also exhibits affinity for the sigma-2 (σ_2) receptor, though with approximately 10-fold lower affinity.[3] This compound is a valuable tool for investigating the physiological and pathophysiological roles of sigma-1 receptors, which are implicated in a variety of cellular processes and disease states, including neuropathic pain, neurodegenerative diseases, and cancer.[1][4][5] Proper preparation of **BD-1047 dihydrobromide** is critical for obtaining reliable and reproducible results in in vitro experimental settings. This document provides detailed application notes and protocols for the preparation and use of **BD-1047 dihydrobromide** in various in vitro assays.

Physicochemical and Biological Properties

A clear understanding of the properties of **BD-1047 dihydrobromide** is essential for its effective use in experiments.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₀ Cl ₂ N ₂ · 2HBr	[6]
Molecular Weight	437.04 g/mol	[7]
CAS Number	138356-21-5	[7]
Appearance	White to off-white solid/powder	[7]
Purity	≥95% to >99% (vendor specific)	[8]
Ki for σ ₁ receptor	0.9 nM	[6][9]
Ki for σ ₂ receptor	47 nM	[9]

Preparation of Stock Solutions

The solubility of **BD-1047 dihydrobromide** can vary depending on the solvent and the specific batch of the compound. It is crucial to start by preparing a concentrated stock solution that can be further diluted to the desired working concentrations for various experiments.

Solubility Data:

Solvent	Maximum Concentration	Notes	Source(s)
Water	5 mg/mL to 50 mM (~21.85 mg/mL) up to 100 mM (~43.7 mg/mL)	Can be dissolved to at least 5 mg/mL. Higher concentrations may be achievable.	[8]
DMSO	25 mg/mL (57.20 mM) to 50 mg/mL (114.4 mM) up to 100 mM (~43.7 mg/mL)	May require sonication. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.	[2][7][8]
PBS (pH 7.2)	10 mg/mL	-	[6]

Protocol for Preparing a 10 mM Stock Solution in Water:

- Weighing: Accurately weigh out 4.37 mg of **BD-1047 dihydrobromide** powder.
- Dissolving: Add 1 mL of sterile, distilled, or deionized water to the powder.
- Mixing: Vortex thoroughly to dissolve the compound completely. If solubility issues arise, gentle warming (to 37°C) or brief sonication can be applied.[\[10\]](#)
- Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[\[7\]](#)
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

Storage Temperature	Duration	Notes	Source(s)
-20°C	1 month to ≥ 4 years	Store in a sealed, desiccated environment.	[6] [7]
-80°C	6 months	Store in a sealed, desiccated environment.	[7]
+4°C	Short-term	Desiccate. Suitable for short-term storage.	[8]

Experimental Protocols

BD-1047 dihydrobromide can be employed in a wide range of in vitro experiments to probe the function of sigma-1 receptors.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

This protocol is designed to assess the effect of BD-1047 on the viability of cultured cells.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Preparation of Working Solutions:** Prepare a series of dilutions of **BD-1047 dihydrobromide** from your stock solution in the appropriate cell culture medium. A typical concentration range to test could be from 1 μ M to 100 μ M.
- **Treatment:** Remove the old medium from the wells and replace it with the medium containing the different concentrations of BD-1047. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- **MTT Assay:**
 - Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
 - Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle-treated control.

Example Data:

In 661W mouse photoreceptor cells, a concentration of 100 μ M BD-1047 was shown to significantly inhibit cell viability.^[3]

Intracellular Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to stimuli, and how this is modulated by BD-1047. BD-1047 has been shown to potentiate calcium ion influx through activated L-type voltage-gated calcium channels

(VGCCs) and can block the effects of sigma-2 receptor ligands on intracellular calcium release. [\[11\]](#)[\[12\]](#)

Methodology:

- Cell Preparation: Grow cells on glass coverslips suitable for microscopy.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes.
- Pre-incubation with BD-1047: After dye loading, wash the cells and incubate them with the desired concentration of BD-1047 in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for a specific period (e.g., 15-30 minutes) before stimulation.
- Stimulation and Imaging:
 - Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
 - Establish a baseline fluorescence reading.
 - Apply a stimulus known to induce calcium influx or release (e.g., KCl to depolarize the cells and open VGCCs, or a specific agonist).[\[11\]](#)
 - Record the changes in fluorescence over time.
- Data Analysis: The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Patch-Clamp Electrophysiology

This technique is used to study the effects of BD-1047 on the activity of ion channels. For instance, BD-1047 has been demonstrated to inhibit the Kv2.1 potassium channel.[\[13\]](#)[\[14\]](#)

Methodology:

- Cell Preparation: Use cells expressing the ion channel of interest, either endogenously or through transfection.

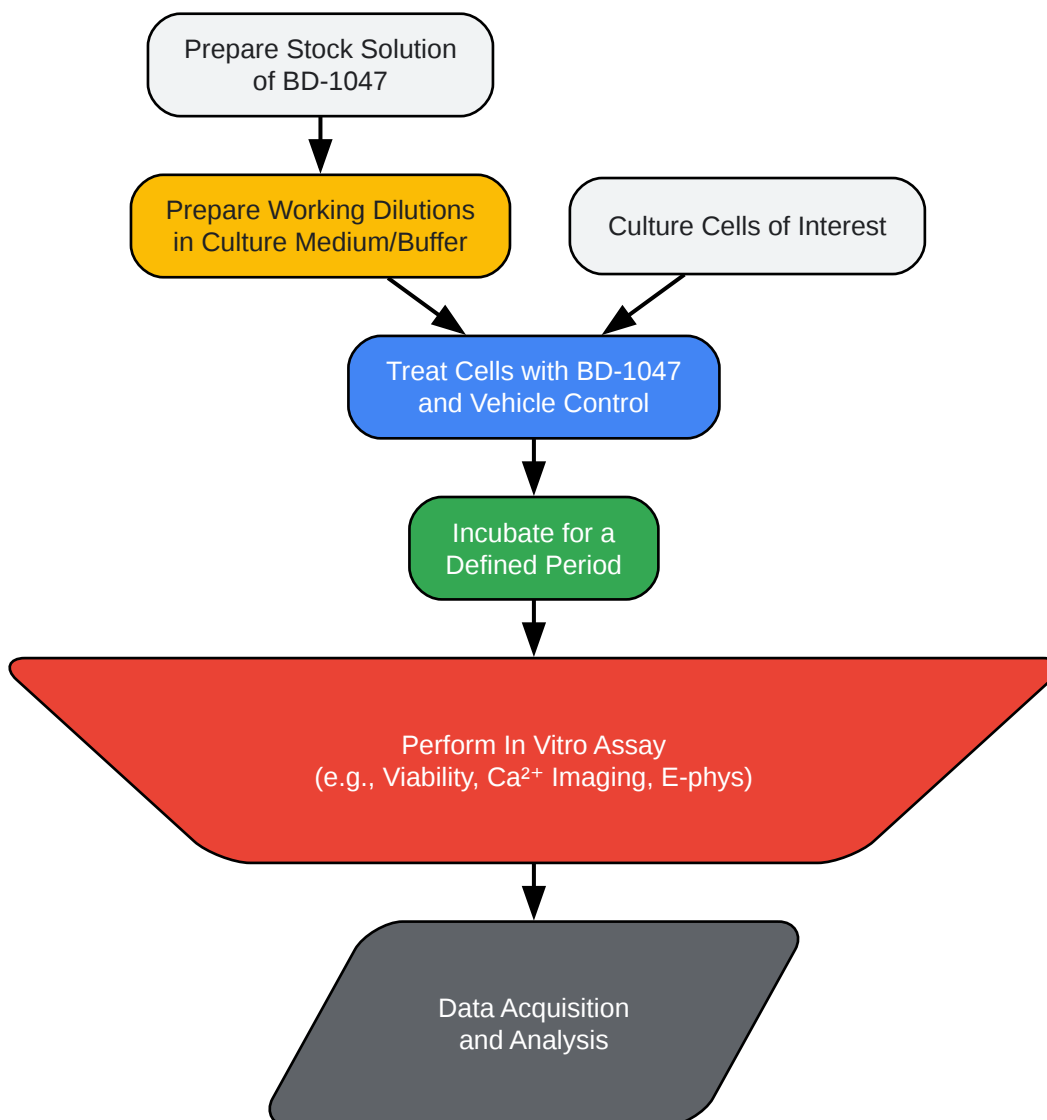
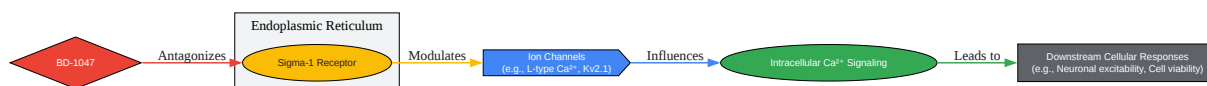
- Electrophysiological Recording:
 - Obtain a whole-cell patch-clamp recording from a single cell.
 - Record baseline channel activity in response to a specific voltage protocol.
- Application of BD-1047:
 - Prepare the desired concentration of BD-1047 in the extracellular perfusion solution.
 - Apply the BD-1047 containing solution to the cell using a perfusion system.
- Data Acquisition and Analysis:
 - Record the changes in ion channel currents in the presence of BD-1047.
 - Analyze parameters such as current amplitude, activation, and inactivation kinetics.

Example Data:

In HEK293 cells overexpressing the Kv2.1 channel, 50 μ M BD-1047 was shown to significantly reduce the outward current.[\[13\]](#)[\[14\]](#)

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of BD-1047 and a general experimental workflow.



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